molecular formula C27H25ClN2O5 B295577 (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295577
M. Wt: 492.9 g/mol
InChI Key: PRHMTNVMIUOSRT-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as Cmpd-14, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are essential for the progression of the cell cycle (Liu et al., 2016). (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses (Dong et al., 2019).
Biochemical and Physiological Effects:
(4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have several biochemical and physiological effects. Studies have shown that (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation (Liu et al., 2016). (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory and fibrotic diseases (Dong et al., 2019). Additionally, (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy (Liu et al., 2016).

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione for lab experiments is its simple and efficient synthesis method, which allows for large-scale production of the compound. Additionally, (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have high purity and low toxicity, making it a safe and reliable compound for use in lab experiments. However, one limitation of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research and development of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One potential direction is the further investigation of its anti-cancer properties and its potential use in combination therapy with other anti-cancer drugs. Another direction is the exploration of its anti-inflammatory and anti-fibrotic properties in the treatment of various inflammatory and fibrotic diseases. Additionally, the development of more efficient methods for the synthesis and purification of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione may improve its bioavailability and efficacy in future experiments.
In conclusion, (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a novel compound with promising therapeutic properties that have been extensively studied in scientific research. Its simple synthesis method, low toxicity, and high selectivity for cancer cells make it a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

(4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can be synthesized using a simple and efficient method, as described by Liu et al. (2016). The method involves the condensation reaction between 3-chloro-5-methoxy-4-(3-(4-methylphenoxy)propoxy)benzaldehyde and 4-phenyl-3,5-pyrazolidinedione in the presence of a catalytic amount of piperidine. The resulting product is then purified using column chromatography to obtain (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione with a purity of over 95%.

Scientific Research Applications

(4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic properties in various fields of research. One of the most promising applications of (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is in the treatment of cancer. Studies have shown that (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells (Liu et al., 2016). (4E)-4-{3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to have anti-inflammatory, anti-oxidant, and anti-fibrotic properties, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases (Dong et al., 2019).

properties

Molecular Formula

C27H25ClN2O5

Molecular Weight

492.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H25ClN2O5/c1-18-9-11-21(12-10-18)34-13-6-14-35-25-23(28)16-19(17-24(25)33-2)15-22-26(31)29-30(27(22)32)20-7-4-3-5-8-20/h3-5,7-12,15-17H,6,13-14H2,1-2H3,(H,29,31)/b22-15+

InChI Key

PRHMTNVMIUOSRT-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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